molecular formula C16H13NO7 B130924 NO-aspirin CAS No. 287118-97-2

NO-aspirin

Cat. No. B130924
M. Wt: 331.28 g/mol
InChI Key: CTHNKWFUDCMLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NO-Aspirin: A Comprehensive Analysis

NO-aspirin, also known as nitric oxide-donating aspirin (NO-ASA), is a novel class of compounds that have been developed to enhance the therapeutic effects of traditional aspirin by adding a nitric oxide (NO)-releasing moiety. This modification aims to reduce the gastrointestinal side effects commonly associated with aspirin while providing additional pharmacological benefits, such as anti-inflammatory, antithrombotic, and chemopreventive properties .

Synthesis Analysis

The synthesis of NO-aspirin involves the attachment of NO or hydrogen sulfide (H2S) releasing groups to the aspirin molecule. These compounds are designed to be stable at physiological pH levels but to release aspirin and the NO/H2S moiety upon metabolism. This process allows for the simultaneous delivery of aspirin's antiplatelet effects and the vasodilatory or signaling effects of NO/H2S .

Molecular Structure Analysis

The molecular structure of NO-aspirin consists of the traditional aspirin molecule covalently bound to an NO-donating group through a spacer. The spacer is a critical component of the molecule, as it determines the drug's ability to release NO and its overall biological activity. The spacer can be modified to produce different isomers of NO-aspirin, such as the ortho, meta, and para isomers, each with distinct pharmacological profiles .

Chemical Reactions Analysis

NO-aspirin undergoes various chemical reactions in the body. It is metabolized to release aspirin and the NO/H2S donating moiety. The metabolism involves a rapid deacetylation step followed by the formation of a conjugate with glutathione. The NO-releasing moiety is responsible for the drug's ability to inhibit NF-kappaB activation and NOS2 expression, which are implicated in cancer and

Scientific Research Applications

NO-Aspirin as a Promising Anticancer Drug

NO-donating aspirin (NO-ASA) has been identified as a promising anticancer drug. Studies reveal that NO-ASA's anti-cancer effects are significantly potent, particularly in the context of colon cancer cells. The unique structure of NO-ASA, involving a spacer molecule linking aspirin to a nitrate group, plays a crucial role in its biological activity. This structure has been shown to affect the biological activity and pharmacological properties of NO-ASA, especially in its efficacy against colon cancer (Kashfi & Rigas, 2007); (Kashfi et al., 2005).

Impact on Cancer Progression and Treatment

NO-ASA has been extensively studied for its impact on various cancer types. For example, it has been shown to inhibit the progression of pancreatic intraepithelial neoplasia to carcinoma in certain mouse models, suggesting its potential as a chemopreventive agent (Rao et al., 2012). Additionally, NO-ASA derivatives have been observed to suppress microsatellite instability in mismatch repair-deficient and hereditary nonpolyposis colorectal cancer cells, indicating their potential effectiveness in specific genetic contexts of cancer (Mcilhatton et al., 2007).

Exploration of Mechanisms of Action

Understanding the mechanisms of action of NO-ASA is crucial for its therapeutic application. Studies have shown that NO-ASA inhibits the activation of NF-kappaB in human cancer cell lines, suggesting a potential pathway through which it exerts its anti-cancer effects (Williams et al., 2008). Moreover, the role of NO-ASA in affecting mitogen-activated protein kinase activation in colon cancer cells has been highlighted, providing insights into its cellular impact (Hundley & Rigas, 2006).

Potential in Other Therapeutic Areas

Beyond its anticancer potential, NO-ASA has been explored for other therapeutic applications. For instance, it has shown promise in the treatment of non-alcoholic fatty liver disease (NAFLD), indicating its potential in addressing a common chronic liver condition (Ibrahim et al., 2011).

Safety And Hazards

Aspirin therapy is underutilized in women as compared to men . It is not advised for use during the later part of a pregnancy . It can cause fluid retention and elevate blood pressure . It is also associated with gastrointestinal bleeding .

properties

IUPAC Name

[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHNKWFUDCMLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431311
Record name NO-aspirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NO-aspirin

CAS RN

287118-97-2
Record name 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287118-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NCX 4040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NO-aspirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287118-97-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NO-aspirin
Reactant of Route 2
Reactant of Route 2
NO-aspirin
Reactant of Route 3
Reactant of Route 3
NO-aspirin
Reactant of Route 4
Reactant of Route 4
NO-aspirin
Reactant of Route 5
NO-aspirin
Reactant of Route 6
Reactant of Route 6
NO-aspirin

Citations

For This Compound
7,180
Citations
S Fiorucci, P Del Soldato - Digestive and Liver Disease, 2003 - Elsevier
… NO donors, are less potent than NO-aspirin in modulating platelet aggregation, suggesting … -thrombotic potency of NO-aspirin [25]. Thus, the increased potency of NO-aspirin is likely to …
Number of citations: 75 www.sciencedirect.com
S Fiorucci, L Santucci, P Gresele, RM Faccino… - Gastroenterology, 2003 - Elsevier
Background & Aims: NCX-4016 is a nitric oxide–releasing derivative of aspirin with antiplatelet activity. The aim of this study was to investigate the effect of NCX-4016 on gastrointestinal …
Number of citations: 294 www.sciencedirect.com
JL Wallace - Inflammation & Allergy-Drug Targets (Formerly …, 2006 - ingentaconnect.com
… NOaspirin has been shown to spare the gastric mucosa of damage in a recent human trial, … Two recent studies examined the possibility that administration of NO-aspirin leads to lipoxin …
Number of citations: 74 www.ingentaconnect.com
P Minuz, M Degan, S Gaino… - British journal of …, 2001 - Wiley Online Library
NCX4016 (2 acetoxy‐benzoate 2‐(2‐nitroxymethyl)‐phenyl ester, NicOx SA, France) is an anti‐thrombotic agent, chemically related to acetylsalicylic acid (ASA) and able to release NO. …
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
U Derhaschnig, I Schweeger-Exeli, C Marsik… - Platelets, 2010 - Taylor & Francis
Acetylsalicylic acid (ASA) prevents thromboembolic events by inhibiting platelet function through blocking of cyclooxygenase type 1 (COX-1). A nitroderivate of ASA, 2-(acetyloxy)…
Number of citations: 42 www.tandfonline.com
PC Konturek, J Kania, G Burnat… - Journal of physiology and …, 2006 - jpp.krakow.pl
… The present study demonstrates for the first time the strong inhibitory effect of NO-aspirin on … It is of interest that NO-aspirin effect was not only due to increased apoptosis rate but also …
Number of citations: 21 www.jpp.krakow.pl
MH Chiang, HE Liu, JL Wang - Archives of Disease in Childhood, 2021 - adc.bmj.com
… This meta-analysis has provided evidence that prescribing low-dose or no aspirin was associated with the reduced risk of CAL compared with high-dose aspirin in the acute phase of …
Number of citations: 12 adc.bmj.com
G Cotter, E Shemesh, M Zehavi, I Dinur, A Rudnick… - American heart …, 2004 - Elsevier
… no aspirin effect on their platelets. A large proportion of the patients whose platelets showed no aspirin … with each patient whose blood test indicated no aspirin effect. A nonjudgmental, …
Number of citations: 276 www.sciencedirect.com
N Grosser, H Schröder - Biochemical and Biophysical Research …, 2000 - Elsevier
… role in mediating NO release from NO-aspirin. According to earlier reports, bioconversion of … eration from NO-aspirin. This is further corroborated by our observation that NO-aspirin after …
Number of citations: 39 www.sciencedirect.com
CL Wainwright, AM Miller, LM Work… - British journal of …, 2002 - Wiley Online Library
The effect of the nitro‐derivative of aspirin, NCX4016, was assessed on ischaemic ventricular arrhythmias and myocardial infarct size in anaesthetized pigs in comparison to native …
Number of citations: 58 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.